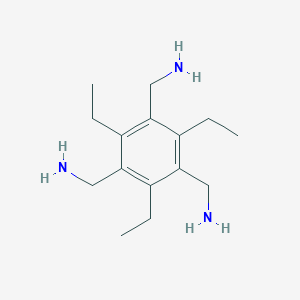

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOPPHIBSRVLLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363684 |

Source

|

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149525-65-5 |

Source

|

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: Properties, Synthesis, and Applications in Molecular Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, a hexa-substituted benzene derivative, is a highly versatile tripodal molecular scaffold. Its unique pre-organized structure, where the three aminomethyl groups are oriented on one face of the benzene ring and the three ethyl groups on the opposite face, makes it a valuable building block in supramolecular chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a foundational element in the design of complex molecular architectures with biological relevance.

Chemical and Physical Properties

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | [3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine | [2] |

| Synonyms | 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene | [3] |

| CAS Number | 149525-65-5 | [3] |

| Molecular Formula | C₁₅H₂₇N₃ | [3] |

| Molecular Weight | 249.40 g/mol | [3] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 138-140 °C | [3][4] |

| Boiling Point | 367 °C | [3][4] |

| Density | 1.006 g/cm³ | [3][4] |

| Flash Point | 185 °C | [3] |

| pKa (Predicted) | 10.00 ± 0.10 | [5] |

Synthesis and Experimental Protocols

A detailed and practical four-step synthesis of this compound starting from benzene has been reported, with the advantage of limited chromatographic purification.[6]

Synthesis Workflow

The overall synthetic pathway is illustrated below.

References

- 1. 149525-65-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. This compound | C15H27N3 | CID 1512484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 149525-65-5, this compound, 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene - chemBlink [chemblink.com]

- 4. 1,3,5-TRIS(AMINOMETHYL)-2,4,6-TRIETHYLBENZENE | 149525-65-5 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, a versatile tripodal scaffold with significant applications in molecular recognition, host-guest chemistry, and drug delivery systems. This document details the synthetic pathway from benzene, outlines key experimental protocols, and presents a consolidated summary of characterization data.

Introduction

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a hexa-substituted benzene derivative featuring a pre-organized, rigid core structure. The three aminomethyl groups provide reactive sites for further functionalization, making it an ideal building block for the construction of complex molecular architectures such as receptors, sensors, and catalysts. The ethyl groups contribute to the solubility of its derivatives in organic solvents and influence the conformational properties of the scaffold. This guide offers a practical resource for researchers interested in the synthesis and utilization of this important molecule.

Synthesis Pathway

The synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a multi-step process that begins with the Friedel-Crafts alkylation of benzene to form 1,3,5-triethylbenzene. Subsequent functionalization of the methyl groups of the ethyl substituents leads to the desired triamine. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Step 1: Synthesis of 1,3,5-Triethylbenzene

This step involves the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of a Lewis acid catalyst, typically aluminum chloride.[1]

-

Materials: Benzene, ethyl bromide, anhydrous aluminum chloride.

-

Procedure: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in benzene, ethyl bromide is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford 1,3,5-triethylbenzene as a colorless liquid.

Step 2: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

This step involves the bromomethylation of 1,3,5-triethylbenzene.

-

Materials: 1,3,5-Triethylbenzene, paraformaldehyde, hydrobromic acid (33% in acetic acid), zinc powder.[2]

-

Procedure: To a stirred mixture of zinc powder and acetic acid, a solution of hydrobromic acid in acetic acid is added slowly. Once the zinc has dissolved, 1,3,5-triethylbenzene and paraformaldehyde are added. The mixture is heated at 90 °C for several hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization to yield 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene.[2]

Step 3: Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

The tris(bromomethyl) derivative is converted to the corresponding tris(azide) by nucleophilic substitution.

-

Materials: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene, sodium azide, N,N-dimethylformamide (DMF).[2]

-

Procedure: To a solution of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in DMF, sodium azide is added in portions. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into water and extracted with an organic solvent. The combined organic extracts are washed with water, dried, and the solvent is removed under reduced pressure to give 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene, which can often be used in the next step without further purification.[2]

Step 4: Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

The final step is the reduction of the tris(azide) to the desired triamine. Two common methods are the Staudinger reduction and catalytic hydrogenation.

-

Method A: Staudinger Reduction [2]

-

Materials: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene, triphenylphosphine (Ph₃P), tetrahydrofuran (THF), water.

-

Procedure: To a solution of the tris(azide) in a THF-water mixture (10:1), triphenylphosphine is added. The reaction is stirred until completion as monitored by thin-layer chromatography (TLC). The THF is removed under reduced pressure, and the residue is dissolved in dichloromethane and washed with aqueous 1 N HCl. The acidic aqueous phases are combined and extracted with ethyl acetate to remove triphenylphosphine oxide. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with dichloromethane. The organic extracts are dried and concentrated to yield the final product.[2]

-

-

Method B: Catalytic Hydrogenation [2]

-

Materials: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene, 10% Palladium on carbon (Pd/C), absolute ethanol, hydrogen gas.

-

Procedure: The tris(azide) is dissolved in absolute ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation in a suitable apparatus (e.g., a Parr hydrogenator) under a hydrogen atmosphere. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. This method is noted to produce higher yields compared to the Staudinger reduction.[2]

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for the characterization of the final product.

Data Presentation

The following table summarizes the key quantitative data for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and its synthetic intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Spectral Data |

| 1,3,5-Triethylbenzene | C₁₂H₁₈ | 162.28 | Colorless liquid | -66.5[1] | 215[1] | ¹H NMR (CDCl₃): δ 6.83 (s, 3H), 2.60 (q, J=7.6 Hz, 6H), 1.23 (t, J=7.6 Hz, 9H). |

| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | C₁₅H₂₁Br₃ | 441.04 | Solid | - | - | ¹H NMR (CDCl₃): δ 4.65 (s, 6H), 2.85 (q, J=7.6 Hz, 6H), 1.30 (t, J=7.6 Hz, 9H). |

| 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | C₁₅H₂₁N₉ | 327.39 | Solid | - | - | - |

| 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene | C₁₅H₂₇N₃ | 249.40 | - | - | - | ¹H NMR (CDCl₃): δ = 4.49 (s, 6 H), 2.85 (q, 6 H, J = 7.6 Hz), 1.23 (t, 9 H, J = 7.6 Hz).[2] ¹³C NMR (CDCl₃, 75 MHz): δ = 145.0, 129.9, 47.9, 23.1, 15.7.[2] |

Note: Further characterization data such as IR and mass spectra for the final product and some intermediates can be found in the cited literature. The trihydrochloride salt of the final product is also commercially available.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene. The methodologies and data presented herein are intended to support researchers in the fields of synthetic chemistry, materials science, and drug development in their efforts to utilize this versatile molecular scaffold. The straightforward synthetic route and the potential for diverse functionalization make this compound a valuable tool for creating novel and complex molecular systems.

References

Spectroscopic and Analytical Profile of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: A Technical Guide

Introduction: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, a symmetrically substituted aromatic amine, serves as a versatile building block in supramolecular chemistry and materials science. Its rigid core and tripodal arrangement of primary amine functionalities allow for the construction of complex host-guest systems, molecular cages, and functional polymers. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, characterization, and application development.

Predicted Spectroscopic Data

The inherent C₃ symmetry of the this compound molecule simplifies its expected NMR spectra, leading to a reduced number of unique signals. The following tables summarize the predicted data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 9H | -CH₂CH₃ |

| ~1.5 - 2.0 (broad) | Singlet | 6H | -NH₂ |

| ~2.6 | Quartet | 6H | -CH₂ CH₃ |

| ~3.8 | Singlet | 6H | Ar-CH₂ NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~15.5 | -CH₂CH₃ |

| ~23.0 | -CH₂ CH₃ |

| ~40.0 | Ar-CH₂ NH₂ |

| ~135.0 | C -CH₂NH₂ (Aromatic) |

| ~142.0 | C -CH₂CH₃ (Aromatic) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (Primary Amine, two bands expected) |

| 2850 - 2970 | Strong | C-H Stretch (Aliphatic) |

| 1580 - 1650 | Medium | N-H Bend (Primary Amine) |

| 1450 - 1470 | Medium | C-H Bend (Aliphatic) |

| 1000 - 1250 | Medium-Strong | C-N Stretch |

| ~850 | Strong | C-H Bend (Aromatic, isolated H-atoms) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation | Notes |

| 249.2 | [M]⁺ | Molecular ion peak. |

| 232.2 | [M-NH₃]⁺ | Loss of an ammonia group. |

| 220.2 | [M-CH₂NH₂]⁺ | Alpha-cleavage, loss of an aminomethyl radical. |

Note: The molecular weight is odd (249), which is consistent with the Nitrogen Rule for a molecule containing an odd number (three) of nitrogen atoms.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and proton/carbon environments.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the sample's solubility.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[1]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the tube should be approximately 4-5 cm.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[3]

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution (i.e., sharpens the peaks).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[4]

-

Gently mix the sample and KBr until a homogeneous mixture is obtained.

-

Transfer the powder mixture to a pellet-pressing die.

-

Apply high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[5][6]

-

-

Instrumental Analysis:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecule's fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7]

-

Perform a serial dilution to create a final solution with a concentration in the range of 1-10 µg/mL.[7] High concentrations can lead to signal suppression and instrument contamination.

-

If necessary, filter the solution to remove any particulates.[7]

-

Transfer the final solution to an appropriate autosampler vial.

-

-

Instrumental Analysis:

-

The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

A high voltage is applied to the tip of the capillary, causing the sample solution to nebulize into a fine spray of charged droplets.

-

As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺, in positive ion mode).

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of ions at each m/z value.

-

-

Data Processing:

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Identify the molecular ion peak (or the [M+H]⁺ peak) to confirm the molecular weight.

-

Analyze the major fragment ions to gain insight into the molecule's structure.

-

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Synthesis and Structural Landscape of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a tripodal scaffold of significant interest in supramolecular chemistry and drug design. Its pre-organized, rigid structure, arising from the sterically demanding ethyl groups, makes it an ideal platform for the construction of complex molecular receptors and pharmacophores. While a definitive crystal structure of the parent amine has not been reported in the surveyed literature, extensive crystallographic data are available for its precursors and key derivatives. This technical guide provides a comprehensive overview of the synthetic protocols for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and its precursors, a detailed analysis of the crystal structures of its bromo- and benzotriazolyl- derivatives, and a discussion of its applications in the development of molecular transporters and potential therapeutic agents.

Synthesis of the Core Scaffold

The synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a multi-step process commencing from readily available starting materials. The most common route involves the initial synthesis of 1,3,5-triethylbenzene, followed by haloalkylation to introduce the reactive methyl halide moieties, which are subsequently converted to the desired aminomethyl groups.

Experimental Protocols

A detailed and practical synthetic procedure has been reported by Wallace et al.[1][2]. The overall synthetic pathway is depicted below.

Protocol 1: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene [1]

-

A 250 mL oven-dried round-bottomed flask is charged with zinc powder (5 g, 76 mmol) and acetic acid (50 mL, 873 mmol).

-

A 33% (w/w) solution of HBr in acetic acid (50 mL) is added slowly over 30 minutes with continuous stirring.

-

The mixture is stirred until the zinc has completely dissolved, resulting in a clear tan/orange solution.

-

1,3,5-Triethylbenzene (10 g, 62 mmol) and paraformaldehyde (7.5 g, 250 mmol) are added to the reaction mixture.

-

The reaction is heated to 90 °C for 22 hours, during which a white precipitate forms.

-

After cooling to room temperature, the reaction mixture is poured into a beaker of ice water (200 mL).

-

The white precipitate is collected by vacuum filtration, washed with water (2 x 50 mL) and ethanol (2 x 50 mL), and then dried under vacuum.

Protocol 2: Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene [1]

Caution: Sodium azide is highly toxic and potentially explosive.

-

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (or the corresponding chloro- derivative) is dissolved in a mixture of DMF (50 mL) and CH₂Cl₂ (20 mL).

-

The solution is heated to 80 °C.

-

A slurry of sodium azide (6 molar equivalents) in distilled water (20 mL) is added through the condenser.

-

The reaction mixture is stirred gently for 22 hours.

-

After cooling, the mixture is diluted with CH₂Cl₂ (100 mL) and washed with water (3 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Protocol 3: Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene via Staudinger Reduction [1]

-

To the solid 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene (9.54 g, 29 mmol), triphenylphosphine (45.67 g, 174 mmol, 6 molar equivalents) is added.

-

A 10:1 mixture of THF and water (110 mL) is added.

-

The reaction is stirred until completion (monitored by TLC).

-

The THF is removed under reduced pressure.

-

The residue is dissolved in CH₂Cl₂ (50 mL) and washed twice with 1 N HCl (50 mL).

-

The acidic aqueous phases are combined and extracted with EtOAc (4 x 50 mL) to remove triphenylphosphine oxide.

-

The aqueous layer is basified with 2.5 M NaOH solution until a pH of 14 is reached, resulting in a white precipitate.

-

The product is extracted with CH₂Cl₂ (4 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Structural Analysis

Although the crystal structure of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is not publicly available, the crystal structures of its key precursor, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, and a representative derivative, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, have been determined by single-crystal X-ray diffraction. These structures provide critical insights into the conformational preferences of this molecular scaffold.

Crystallographic Data

The crystallographic data for the bromo- precursor and the benzotriazolyl- derivative are summarized in the tables below.

Table 1: Crystallographic Data for 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

| Parameter | Value |

| CCDC Number | 119062[3] |

| Empirical Formula | C₁₅H₂₁Br₃ |

| Formula Weight | 441.04 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.232(2) |

| b (Å) | 15.698(3) |

| c (Å) | 13.064(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1689.0(6) |

| Z | 4 |

Table 2: Crystallographic Data for 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene

| Parameter | Value |

| Empirical Formula | C₃₃H₃₃N₉ |

| Formula Weight | 555.68 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.0204(4) |

| b (Å) | 16.1387(6) |

| c (Å) | 16.2772(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2894.98(18) |

| Z | 4 |

Conformational Analysis

The defining structural feature of the 1,3,5-trisubstituted-2,4,6-triethylbenzene scaffold is the "pinwheel" conformation. The steric bulk of the three ethyl groups forces them to orient on one face of the central benzene ring, while the three substituents at the 1, 3, and 5 positions are directed to the opposite face. This creates a pre-organized, C₃-symmetric cavity that is ideal for molecular recognition.

In the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the molecule adopts a conformation where the substituents attached to the central arene ring are arranged in an alternating order above and below the ring plane. The three benzotriazolyl moieties are inclined at angles of 88.3(1)°, 85.7(1)°, and 82.1(1)° with respect to the mean plane of the benzene ring.

Applications in Drug Development and Molecular Recognition

The unique, pre-organized structure of the 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene scaffold makes it a versatile building block for the synthesis of artificial receptors and potential therapeutic agents. The three primary amine groups provide convenient handles for further functionalization, allowing for the attachment of various recognition motifs.

Anion Recognition and Transport

The scaffold has been successfully employed in the development of highly effective anion transporters. By derivatizing the amine groups with arylthiourea moieties, receptors capable of binding and transporting anions across lipid membranes have been created. The pre-organized nature of the scaffold positions the thiourea groups for cooperative binding to the target anion.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | 21988-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | C15H21Br3 | CID 4589352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to Determining the Organic Solvent Solubility of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a procedural framework for determining the solubility of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. As of the date of this publication, specific experimental solubility data for this compound (CAS No: 149525-65-5 for the free base, 190779-64-7 for the trihydrochloride salt) is not extensively available in public literature.[1][2][3][4][5][6] The methodologies described herein are based on established principles of physical chemistry and pharmaceutical sciences and are intended to guide researchers in generating reliable solubility data.

Introduction

This compound is a polyamine compound characterized by a substituted triethylbenzene core with three aminomethyl functional groups.[3][4] Its structure, featuring a nonpolar aromatic ring and multiple polar amine groups, suggests a complex solubility profile that is highly dependent on the nature of the solvent.

The determination of a compound's solubility is a critical early-stage activity in drug discovery and development.[7][8] Poor solubility can lead to challenges in formulation, unpredictable in vitro results, and poor bioavailability, ultimately hindering a drug candidate's progression.[7][8] This guide outlines a systematic approach to quantitatively determine the solubility of the title compound in a range of common organic solvents.

Molecular Structure and Physicochemical Properties (Free Base):

-

Molecular Weight: 249.4 g/mol [9]

-

Key Features: A hydrophobic triethylbenzene core with three primary amine groups, which can act as hydrogen bond donors and acceptors. The basic nature of the amine groups also allows for salt formation, which can dramatically alter solubility.

Predicted Solubility Behavior

Based on the "like dissolves like" principle, the following trends can be anticipated:[10]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amine groups are expected to form strong hydrogen bonds with these solvents, leading to favorable solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions and the potential for hydrogen bonding with the amine protons.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar triethylbenzene core suggests some affinity for nonpolar solvents. However, the highly polar amine groups will likely limit solubility in purely nonpolar media.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, THF, Ethyl Acetate): Solubility will be a balance between the nonpolar core and the polar amine functionalities.

Quantitative Data Presentation Template

Accurate and consistent data reporting is essential. All experimentally determined solubility data should be recorded in a structured format. The following table serves as a template for reporting results. It is crucial to specify the form of the compound tested (free base or a specific salt) and the precise temperature at which the measurements were conducted.

Table 1: Template for Reporting Thermodynamic Solubility of this compound at 25°C (77°F)

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Hexane | Nonpolar | HPLC-UV / UV-Vis | ||

| Toluene | Nonpolar Aromatic | HPLC-UV / UV-Vis | ||

| Dichloromethane (DCM) | Halogenated | HPLC-UV / UV-Vis | ||

| Diethyl Ether | Ether | HPLC-UV / UV-Vis | ||

| Tetrahydrofuran (THF) | Ether | HPLC-UV / UV-Vis | ||

| Ethyl Acetate | Ester | HPLC-UV / UV-Vis | ||

| Acetone | Ketone | HPLC-UV / UV-Vis | ||

| Acetonitrile (ACN) | Nitrile | HPLC-UV / UV-Vis | ||

| Isopropanol (IPA) | Polar Protic | HPLC-UV / UV-Vis | ||

| Ethanol (EtOH) | Polar Protic | HPLC-UV / UV-Vis | ||

| Methanol (MeOH) | Polar Protic | HPLC-UV / UV-Vis | ||

| Dimethylformamide (DMF) | Polar Aprotic | HPLC-UV / UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | HPLC-UV / UV-Vis |

Experimental Protocol: Thermodynamic Solubility Determination

The isothermal shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[11][12]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the supernatant is quantified.

Materials and Equipment

-

This compound (specify form: free base or salt)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker or rotator placed in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that ensures undissolved solid remains at equilibrium is necessary. A starting point could be 10-20 mg of the compound.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 72 hours is typical for thermodynamic solubility.[7][12]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the compound.[12]

-

-

Data Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in mg/mL and mol/L.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental flow for characterizing the solubility of a novel compound.

Caption: Workflow for systematic solubility determination.

Factors Influencing Compound Solubility

This diagram illustrates the interplay of key factors that govern the solubility of a solute like this compound in a given solvent.

Caption: Key factors governing the solubility of a chemical compound.

References

- 1. 190779-64-7 Cas No. | this compound trihydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. 190779-64-7|this compound trihydrochloride|BLD Pharm [bldpharm.com]

- 3. 2,4,6-トリエチル-1,3,5-ベンゼントリメタンアミン 三塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C15H27N3 | CID 1512484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. 2,4,6-Triethyl-1,3,5-benzenetrimethanamine 98 190779-64-7 [sigmaaldrich.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. 1,3,5-TRIS(AMINOMETHYL)-2,4,6-TRIETHYLBENZENE | 149525-65-5 [amp.chemicalbook.com]

- 10. chem.ws [chem.ws]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Conformational Analysis of the 1,3,5-Triethylbenzene Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triethylbenzene core is a fundamental structural motif in medicinal chemistry and materials science. Its C3 symmetry and the conformational behavior of its ethyl substituents play a crucial role in determining the three-dimensional arrangement of functional groups, thereby influencing molecular recognition, binding affinity, and material properties. This technical guide provides an in-depth analysis of the conformational landscape of the 1,3,5-triethylbenzene scaffold, detailing its stable conformers, the energetic barriers to interconversion, and the experimental and computational methodologies used for its characterization.

Conformational Landscape of 1,3,5-Triethylbenzene

The conformational flexibility of the 1,3,5-triethylbenzene scaffold arises from the rotation of the three ethyl groups around the C(aryl)-C(ethyl) bonds. The steric interactions between the ethyl groups are the primary determinant of the preferred conformations. The most stable conformation is the "up-down alternating" (ududud) or anti-conformer, where adjacent ethyl groups are oriented on opposite sides of the benzene ring plane. This arrangement minimizes steric hindrance.[1][2] Other less stable conformers, such as those with two adjacent ethyl groups on the same side ("up-up-down" or uud), are also possible but are energetically less favorable.

The interconversion between these conformers occurs through the rotation of the ethyl groups. This process is not a simple, independent rotation of each group but is often a correlated motion. The energy required for this conformational change is known as the rotational barrier.

Quantitative Conformational and Rotational Energy Data

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the energetic landscape of 1,3,5-triethylbenzene and its derivatives.

| Parameter | Description | Calculated Value (kcal/mol) |

| Rotational Barrier | The energy barrier for the rotation of an ethyl group in a 1,3,5-triethylbenzene-like environment. This value represents the energy required to move from a stable (staggered) to an unstable (eclipsed) conformation. | 11.6[2] |

| Conformational Energy Difference | The relative energy difference between the most stable "up-down alternating" (ududud) conformer and the next most stable conformer (uddudd) in a hexaethylbenzene model system, which provides an estimate for the 1,3,5-triethylbenzene scaffold. | 4.3[2] |

Note: The rotational barrier was calculated for a model system with ortho-ethyl substituents, which closely mimics the steric environment in 1,3,5-triethylbenzene. The conformational energy difference is based on calculations for hexaethylbenzene, which serves as a relevant model for understanding the interactions in 1,3,5-triethylbenzene.

Experimental Protocols

The conformational dynamics of 1,3,5-triethylbenzene can be investigated experimentally using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and its static conformational preferences in the solid state can be determined by Single Crystal X-ray Diffraction.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique to study dynamic processes such as conformational interconversion. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can be used to determine the rates of exchange and the activation energy for the process.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a ~5-10 mg sample of 1,3,5-triethylbenzene in a suitable deuterated solvent. For low-temperature studies, a solvent with a low freezing point, such as toluene-d8 (freezing point: -95 °C) or dichloromethane-d2 (freezing point: -97 °C), is recommended.[3][4] For high-temperature studies, a solvent with a high boiling point, such as tetrachloroethane-d2 (boiling point: 146.5 °C), can be used.[3]

-

Use a high-quality NMR tube designed for variable temperature work to prevent breakage.[5]

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

Instrumental Setup:

-

Use an NMR spectrometer equipped with a variable temperature unit.

-

Calibrate the probe temperature using a standard sample, such as methanol-d4 for low temperatures or ethylene glycol for high temperatures.[6]

-

Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring data.[6]

-

-

Data Acquisition:

-

Acquire a series of 1H NMR spectra over a wide temperature range. The starting temperature should be low enough to potentially "freeze out" the conformational exchange, resulting in separate signals for the different conformers. The upper temperature should be high enough to cause coalescence of these signals into a time-averaged spectrum.

-

Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) at each temperature.

-

-

Data Analysis:

-

Analyze the changes in the lineshape of the signals as a function of temperature.

-

Use lineshape analysis software to simulate the spectra and extract the rate constants for conformational exchange at each temperature.

-

Construct an Eyring plot (ln(k/T) vs 1/T) to determine the activation parameters (ΔH‡ and ΔS‡) for the rotational barrier.

-

Single Crystal X-ray Diffraction

This technique provides a precise three-dimensional structure of the molecule in the solid state, revealing the preferred conformation and intermolecular packing interactions.

Detailed Methodology:

-

Crystallization:

-

Growing single crystals of 1,3,5-triethylbenzene suitable for X-ray diffraction can be challenging due to its liquid state at room temperature (melting point: -66.5 °C).[7]

-

A suitable method is slow evaporation of a solution in a non-polar solvent at a temperature below its melting point. Solvents such as n-hexane or petroleum ether can be used.[8]

-

Another approach is vapor diffusion, where a solution of the compound in a relatively non-volatile solvent is allowed to slowly equilibrate with a more volatile anti-solvent in a sealed container at low temperature.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and potential crystal degradation.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and torsion angles.

-

Computational Chemistry Workflow

Computational methods are essential for a detailed understanding of the conformational preferences and dynamics of 1,3,5-triethylbenzene.

Caption: A typical computational workflow for the conformational analysis of 1,3,5-triethylbenzene.

Detailed Methodology:

-

Initial Structure Generation: A 3D structure of 1,3,5-triethylbenzene is generated using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94) which are computationally less expensive.

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This provides more accurate geometries and relative energies.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Rotational Barrier Calculation: To determine the energy barrier for ethyl group rotation, a potential energy surface scan is performed by systematically rotating one of the ethyl groups and calculating the energy at each step. The transition state for the rotation can be located and confirmed by the presence of a single imaginary frequency.

-

Analysis of Results: The final optimized structures, their relative energies, and the calculated rotational barriers are analyzed to build a comprehensive picture of the conformational landscape of 1,3,5-triethylbenzene.

Conformational Interconversion Pathway

The interconversion between the stable conformers of 1,3,5-triethylbenzene proceeds through a series of ethyl group rotations over the calculated energy barriers. The pathway likely involves a sequence of individual ethyl group rotations rather than a concerted, simultaneous rotation of all three groups, due to the high energy of the latter transition state.

Caption: Simplified energy profile for the interconversion of 1,3,5-triethylbenzene conformers.

Conclusion

The conformational analysis of the 1,3,5-triethylbenzene scaffold reveals a dynamic system governed by the steric interactions of its ethyl substituents. The "up-down alternating" conformation is the most stable, and the barrier to interconversion between conformers is significant. A combination of experimental techniques, particularly VT-NMR and single-crystal X-ray diffraction, along with computational modeling, provides a comprehensive understanding of its conformational behavior. This knowledge is critical for the rational design of molecules where the spatial arrangement of substituents on the 1,3,5-triethylbenzene core is key to their function, a principle of great importance in drug development and materials science.

References

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. bkinstruments.co.kr [bkinstruments.co.kr]

- 4. chem.washington.edu [chem.washington.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Electronic Landscape of 1,3,5-Triethylbenzene: A Technical Guide for Researchers

An In-depth Exploration of the Electronic Properties, Experimental Characterization, and Theoretical Insights into the 1,3,5-Triethylbenzene Core for Scientific and Drug Development Professionals.

The symmetrically substituted aromatic hydrocarbon, 1,3,5-triethylbenzene, serves as a fundamental structural motif in supramolecular chemistry and materials science.[1] Its unique electronic characteristics, stemming from the interplay between the central benzene ring and the flanking ethyl groups, are pivotal to its function as a molecular scaffold and its potential applications in the development of novel electronic materials and therapeutic agents. This technical guide provides a comprehensive overview of the electronic properties of the 1,3,5-triethylbenzene core, detailing both experimental data and theoretical calculations. Furthermore, it outlines the key experimental protocols for the characterization of these properties, offering a practical resource for researchers in the field.

Quantitative Electronic Properties

The electronic behavior of 1,3,5-triethylbenzene is defined by several key parameters, including its ionization potential, electron affinity, and electrical conductivity. While experimental data for some of these properties are readily available, others are supplemented by theoretical calculations to provide a more complete picture.

| Property | Experimental Value | Theoretical Value | Method | Reference |

| Ionization Potential | 8.32 eV | - | Photoelectron Spectroscopy | [2][3] |

| Electron Affinity | Not Available | -1.53 eV (for Benzene) | Electron Transmission Spectroscopy (for Benzene) | |

| Electrical Conductivity | Not Available | - | - | |

| HOMO-LUMO Gap | Not Available | - | Density Functional Theory (DFT) |

Note: Due to the limited availability of direct experimental data for the electron affinity and electrical conductivity of 1,3,5-triethylbenzene, theoretical values for the parent benzene molecule are provided for context, and the necessity for further computational and experimental investigation is highlighted.

Experimental Protocols for Electronic Characterization

The determination of the electronic properties of 1,3,5-triethylbenzene necessitates the use of specialized experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Ionization Potential via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for measuring the ionization potential of a molecule. The process involves irradiating a sample with high-energy photons and analyzing the kinetic energy of the ejected electrons.

Caption: Workflow for Ionization Potential Measurement using PES.

Methodology:

-

Sample Preparation: A pure sample of 1,3,5-triethylbenzene is introduced into the high-vacuum chamber of the photoelectron spectrometer and vaporized to obtain a gaseous sample.

-

Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a UV lamp or a synchrotron source.

-

Electron Detection and Analysis: The kinetic energies of the photoelectrons ejected from the sample are measured using an electron energy analyzer.

-

Data Interpretation: The ionization potential is determined from the resulting photoelectron spectrum, corresponding to the lowest energy required to remove an electron from the molecule.

Determination of Electron Affinity

Experimental determination of the electron affinity of organic molecules can be achieved through techniques such as laser photodetachment spectroscopy or electron capture detection.

Caption: Workflow for Electron Affinity Measurement.

Methodology (Laser Photodetachment Spectroscopy):

-

Negative Ion Generation: Negative ions of 1,3,5-triethylbenzene are generated in an ion source.

-

Ion Beam Formation: The negative ions are extracted and formed into a beam.

-

Laser Interaction: The ion beam is intersected with a tunable laser beam.

-

Electron Detachment: The energy of the laser is varied, and the photodetached electrons are detected.

-

Data Analysis: The electron affinity is determined from the threshold laser energy at which electron detachment begins.

Measurement of Electrical Conductivity

The electrical conductivity of liquid 1,3,5-triethylbenzene can be measured using a conductivity cell and a sensitive electrometer.

Caption: Workflow for Electrical Conductivity Measurement.

Methodology:

-

Cell Preparation: A clean, dry conductivity cell of known geometry (electrode area and distance) is filled with the 1,3,5-triethylbenzene sample.

-

Measurement: A known DC voltage is applied across the electrodes of the cell, and the resulting current is measured using a sensitive electrometer.

-

Calculation: The electrical conductivity is calculated from the measured current, applied voltage, and the cell constant.

Theoretical Insights from Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting and understanding the electronic properties of molecules where experimental data is scarce. For 1,3,5-triethylbenzene, DFT can be employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's electronic excitability and chemical reactivity.

Conclusion

The 1,3,5-triethylbenzene core possesses a distinct set of electronic properties that underpin its utility in various scientific domains. While its ionization potential has been experimentally determined, a comprehensive understanding of its electron affinity and electrical conductivity requires further investigation, likely through a combination of advanced experimental techniques and robust computational modeling. The methodologies and theoretical framework presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the electronic landscape of this important molecular scaffold.

References

An In-depth Technical Guide to Tripodal Amine Ligands and Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tripodal amine ligands, focusing on their fundamental scaffolds, synthesis, coordination chemistry, and diverse applications in catalysis and bioinorganic chemistry.

Introduction to Tripodal Amine Ligands

Tripodal amine ligands are a class of chelating agents characterized by a central tertiary amine nitrogen atom from which three arms extend, each containing at least one other donor atom.[1] This structural motif, often possessing C3 symmetry, allows these ligands to bind to a single metal ion using three or four donor atoms, leading to the formation of highly stable and well-defined metal complexes.[2] The constrained coordination geometry imposed by the tripodal scaffold often results in unique chemical and physical properties of the resulting metal complexes, making them valuable tools in various fields of chemistry.[2]

The key features of tripodal amine ligands include:

-

High Stability: The multidentate nature of these ligands leads to a significant chelate effect, resulting in thermodynamically stable metal complexes.

-

Stereochemical Control: The rigid or semi-rigid backbone of the ligand enforces a specific coordination geometry around the metal center, which can be exploited to control the reactivity and selectivity of the complex.[2] For tridentate tripodal ligands, coordination to an octahedral metal center typically results in a facial (fac) geometry, while tetradentate ligands occupy four coordination sites, leaving two cis positions available for other ligands or reactants.[2]

-

Tunable Properties: The electronic and steric properties of the ligand and its corresponding metal complexes can be readily modified by altering the nature of the donor arms and the substituents on the ligand framework.

This guide will focus on three prominent tripodal amine scaffolds: tris(2-aminoethyl)amine (tren) , tris(2-pyridylmethyl)amine (TPA) , and tris[2-(dimethylamino)ethyl]amine (Me6TREN) .

Core Tripodal Amine Scaffolds

tren (tris(2-aminoethyl)amine)

The tren ligand is a classic, C3-symmetric, tetradentate chelating agent consisting of a tertiary amine bridgehead and three primary amine donor groups at the ends of ethylene arms.[2][3] It forms highly stable complexes with a variety of transition metals, particularly those in +2 and +3 oxidation states.[3] The constrained nature of the tren ligand limits the number of possible isomers for its metal complexes.[3]

TPA (tris(2-pyridylmethyl)amine)

TPA is a widely utilized tetradentate ligand in coordination and bioinorganic chemistry.[4][5] It features a tertiary amine core and three pyridyl arms, which provide a different electronic environment compared to the primary amines in tren. TPA is known to form stable complexes with a wide range of transition metals and is often used to model the coordination environment of metal ions in biological systems.[4][6]

Me6TREN (tris[2-(dimethylamino)ethyl]amine)

Me6TREN is a heptadentate ligand derived from the tren scaffold by methylation of the primary amine groups.[7] This modification significantly alters the steric and electronic properties of the ligand, making it a powerful chelator for various metal ions, most notably copper(I).[7] It is a cornerstone ligand in the field of Atom Transfer Radical Polymerization (ATRP) due to its ability to form highly active and versatile catalysts.[7][8]

Synthesis of Tripodal Amine Ligands and their Metal Complexes

Experimental Protocol: Synthesis of tris(2-aminoethyl)amine (tren)

This procedure is based on the reaction of triethanolamine with thionyl chloride followed by amination.[9][10]

Materials:

-

Triethanolamine

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Aqueous ammonia

-

Ethanol

-

Sodium hydroxide

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, a solution of triethanolamine in DMF is prepared.

-

Thionyl chloride is added dropwise to the stirred solution. An initial white precipitate may form, which redissolves upon complete addition.

-

The reaction mixture is heated to reflux for 6-8 hours to form tris(2-chloroethyl)amine hydrochloride.

-

After cooling, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude hydrochloride salt.

-

The crude product is dissolved in ethanol, and concentrated aqueous ammonia is added.

-

The mixture is heated to reflux for 7 hours.

-

The solvent and excess ammonia are removed by rotary evaporation.

-

The resulting residue is dissolved in a minimal amount of absolute ethanol and cooled to precipitate ammonium chloride, which is removed by filtration.

-

The pH of the filtrate is adjusted to approximately 10 with sodium hydroxide.

-

The final product, tris(2-aminoethyl)amine, is purified by vacuum distillation.

Experimental Protocol: Synthesis of tris(2-pyridylmethyl)amine (TPA)

This synthesis involves the alkylation of 2-picolylamine with 2-picolyl chloride.[4][11]

Materials:

-

2-(Aminomethyl)pyridine (2-picolylamine)

-

2-(Chloromethyl)pyridine hydrochloride (2-picolyl chloride hydrochloride)

-

Sodium hydroxide

-

Chloroform

-

Hexane

Procedure:

-

2-(Chloromethyl)pyridine is liberated from its hydrochloride salt by treatment with an aqueous solution of sodium hydroxide.

-

In a separate flask, 2-(aminomethyl)pyridine is dissolved in an appropriate solvent.

-

The freshly prepared 2-(chloromethyl)pyridine solution is added to the 2-(aminomethyl)pyridine solution.

-

The reaction mixture is stirred vigorously for several hours.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by recrystallization from hot hexane to yield light-yellow crystals of TPA.

Experimental Protocol: Synthesis of tris[2-(dimethylamino)ethyl]amine (Me6TREN)

This procedure describes the Eschweiler-Clarke methylation of tren.[3][12][13]

Materials:

-

tris(2-aminoethyl)amine (tren)

-

Hydrochloric acid in methanol (3 M)

-

Formic acid

-

Formaldehyde (37% aqueous solution)

Procedure:

-

Tris(2-aminoethyl)amine is dissolved in methanol, and a solution of HCl in methanol is added to precipitate the hydrochloride salt.

-

The solid tren hydrochloride is collected by filtration, washed with methanol, and dried.

-

The dried solid is dissolved in a mixture of water, formic acid, and formaldehyde.

-

The reaction mixture is heated to 120 °C and stirred until the evolution of carbon dioxide ceases.

-

After cooling, the solution is made strongly basic with the addition of a concentrated sodium hydroxide solution.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are dried, and the solvent is removed.

-

The final product, Me6TREN, is purified by vacuum distillation.

Experimental Protocol: General Synthesis of a Metal Complex with a Tripodal Amine Ligand (Example: [Co(tren)(NH₃)Cl]Cl₂)

This is a representative procedure for the synthesis of a cobalt(III) complex with tren.[14]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

tris(2-aminoethyl)amine (tren)

-

Ammonia solution

-

Hydrochloric acid

-

Hydrogen peroxide (30%)

Procedure:

-

A solution of cobalt(II) chloride hexahydrate in water is prepared.

-

Tris(2-aminoethyl)amine is added to the cobalt solution, followed by the addition of ammonia solution.

-

The mixture is cooled in an ice bath, and hydrogen peroxide is added slowly with stirring to oxidize Co(II) to Co(III).

-

Concentrated hydrochloric acid is then added carefully to the reaction mixture.

-

The solution is heated on a steam bath for a period to complete the reaction and then cooled to room temperature.

-

The product, [Co(tren)(NH₃)Cl]Cl₂, precipitates from the solution and is collected by filtration, washed with cold water and ethanol, and air-dried.

Coordination Chemistry and Quantitative Data

The coordination of tripodal amine ligands to metal ions results in complexes with distinct structural and electronic properties. The following tables summarize key quantitative data for metal complexes of tren, TPA, and Me6TREN.

Table 1: Selected Metal-Ligand Bond Lengths (Å) for Tripodal Amine Complexes

| Complex | M-N(apical) (Å) | M-N(arm) (Å) | M-X (Å) | Reference |

| [Co(TPA)(CH₃CN)]²⁺ | 2.177 | 2.037, 2.041, 2.053 | - | [7] |

| [Cu(TPA)Cl]⁺ | - | 1.992, 2.033, 2.339 | 2.225 | [5] |

| [Re(TAME)(CO)₃]⁺ | - | ~2.22 (avg) | - | [15] |

TAME = 1,1,1-tris(aminomethyl)ethane, a tren analogue.

Table 2: Stability Constants (log K) of Metal Complexes with Tripodal Ligands

| Metal Ion | Ligand | log K₁ | log K₂ | Overall log β | Reference |

| Fe(III) | trenhynaph | 13.59 | - | 13.59 | [8] |

| Al(III) | trenhynaph | 10.36 | - | 10.36 | [8] |

| Cr(III) | trenhynaph | 11.45 | - | 11.45 | [8] |

| Cu(II) | tren | 18.8 | - | 18.8 | [1] |

| Ni(II) | tren | 14.8 | - | 14.8 | [1] |

| Zn(II) | tren | 14.6 | - | 14.6 | [1] |

trenhynaph = a hexadentate Schiff base derivative of tren.

Table 3: Catalytic Activity of Tripodal Amine Copper Complexes in Atom Transfer Radical Polymerization (ATRP)

| Ligand | Monomer | Catalyst Loading (rel. to initiator) | Conversion (%) | Time (h) | Mₙ (exp) | Mₙ (theo) | Đ (Mₙ/Mₙ) | Reference |

| Me₆TREN | Methyl Acrylate | 0.1 | 41 | 1 | 8200 | 9100 | 1.09 | [4] |

| TPMA | Methyl Acrylate | 0.02 (rel. to monomer) | >95 | 1 | - | - | <1.2 | [4] |

Applications

Catalysis

Tripodal amine ligands are extensively used in catalysis due to their ability to stabilize reactive metal centers and provide a tunable steric and electronic environment.

-

Atom Transfer Radical Polymerization (ATRP): Copper complexes with ligands like Me6TREN and TPA are highly active catalysts for ATRP, enabling the synthesis of well-defined polymers with controlled molecular weights and low dispersities.[4][16] The high activity of these catalysts often allows for polymerizations to be conducted at room temperature and with very low catalyst concentrations.[4]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Tripodal amine ligands, particularly those with triazole or pyridine arms, are effective in accelerating the CuAAC "click" reaction.[9] They stabilize the catalytically active Cu(I) oxidation state and facilitate the cycloaddition process.[9]

Bioinorganic Chemistry and Drug Development

The ability of tripodal amine ligands to form stable complexes with biologically relevant metal ions has led to their use in various bioinorganic applications.

-

Enzyme Mimics: Metal complexes of tripodal amine ligands are often designed to mimic the active sites of metalloenzymes.[8][11] This allows for the study of reaction mechanisms and the development of small-molecule catalysts for biological transformations.

-

Therapeutic and Diagnostic Agents: The encapsulation of metal ions, including radionuclides like ⁶⁴Cu, within a tripodal amine scaffold can alter their biodistribution.[7][12][13] This strategy is being explored to enhance the delivery of radioactive metals to tumor cells for cancer therapy and imaging, while minimizing accumulation in healthy organs like the liver.[7][12][13] Studies have shown that the cellular uptake and intracellular distribution of these complexes are influenced by the nature of the tripodal ligand.[12][13]

Visualizations of Workflows and Pathways

Ligand Synthesis Workflow

Caption: General synthetic workflows for tren, TPA, and Me6TREN.

Catalytic Workflow: ATRP

Caption: A simplified workflow for Atom Transfer Radical Polymerization (ATRP) catalyzed by a copper-tripodal amine complex.

Biological Pathway: Cellular Uptake and Distribution

Caption: A conceptual pathway for the cellular uptake and distribution of a copper-tripodal amine complex.

References

- 1. global.oup.com [global.oup.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uvm.edu [uvm.edu]

- 7. 64Cu2+ Complexes of Tripodal Amine Ligands' In Vivo Tumor and Liver Uptakes and Intracellular Cu Distribution in the Extrahepatic Bile Duct Carcinoma Cell Line TFK-1: A Basic Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Imine-Naphthol Tripodal Ligand and Study of Its Coordination Behaviour towards Fe(III), Al(III), and Cr(III) Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. web.williams.edu [web.williams.edu]

- 11. researchgate.net [researchgate.net]

- 12. 64Cu2+ Complexes of Tripodal Amine Ligands’ In Vivo Tumor and Liver Uptakes and Intracellular Cu Distribution in the Extrahepatic Bile Duct Carcinoma Cell Line TFK-1: A Basic Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. testbook.com [testbook.com]

- 15. The synthesis and toxicity of tripodal tricarbonyl rhenium complexes as radiopharmaceutical models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Supramolecular Chemistry with Triamine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Supramolecular Chemistry and the Role of Triamine Scaffolds

Supramolecular chemistry, a field that extends beyond the individual molecule, focuses on the intricate world of molecular assemblies and intermolecular bonds. Unlike traditional chemistry that centers on covalent bonds, supramolecular chemistry investigates the weaker, non-covalent interactions that govern the organization of molecules into complex, functional entities.[1] These interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and metal-ligand coordination, are the cornerstone of many biological processes and have paved the way for the development of novel materials and technologies.[1]

At the heart of many of these supramolecular architectures are carefully designed molecular building blocks, or scaffolds. Triamine scaffolds, organic compounds containing three amine groups, have emerged as particularly versatile and powerful tools in this domain. Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to coordinate with metal ions, allows for the construction of a diverse array of host molecules, sensors, and self-assembling systems.[2][3] The strategic placement of the three amine groups within a rigid or flexible framework enables precise control over the geometry and binding properties of the resulting supramolecular assembly. This guide delves into the fundamental principles of supramolecular chemistry through the lens of triamine scaffolds, exploring their design, synthesis, and applications in molecular recognition, catalysis, and drug delivery.

Fundamental Non-Covalent Interactions in Triamine-Based Systems

The formation and stability of supramolecular assemblies based on triamine scaffolds are dictated by a delicate interplay of non-covalent interactions. Understanding these forces is crucial for the rational design of functional supramolecular systems.

Hydrogen Bonding: Hydrogen bonds are highly directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor).[1] In triamine scaffolds, the amine groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen atom). This dual capability is fundamental to the formation of host-guest complexes and the self-assembly of larger structures. For instance, triarylamine trisamides can self-assemble into columnar stacks through intermolecular hydrogen bonding between the amide functionalities.[3][4]

Metal-Ligand Coordination: The lone pair of electrons on the nitrogen atoms of triamine scaffolds makes them excellent ligands for a wide variety of metal ions.[5] This coordination is a powerful tool for constructing discrete, well-defined supramolecular architectures such as cages, prisms, and macrocycles.[6] The geometry of the resulting complex is dictated by the coordination preference of the metal ion and the spatial arrangement of the amine groups within the scaffold. For example, tris(2-pyridylmethyl)amine (TPMA) is a tripodal ligand that forms stable complexes with numerous transition metals, finding applications in catalysis and anion sensing.[2][7]

Electrostatic Interactions: These interactions occur between charged or polar species. Protonated triamine scaffolds, which carry a positive charge, can strongly interact with anionic guest molecules through electrostatic attraction. This principle is often exploited in the design of anion receptors.

Van der Waals Forces: These are weaker, non-directional interactions that include London dispersion forces and dipole-dipole interactions. While individually weak, the cumulative effect of van der Waals forces can significantly contribute to the stability of large supramolecular assemblies, especially in systems with large, complementary surfaces.

π-π Stacking: In triamine scaffolds containing aromatic rings, such as triarylamines, attractive, non-covalent interactions can occur between the electron clouds of adjacent aromatic systems. These π-π stacking interactions play a crucial role in the stabilization of self-assembled structures like supramolecular polymers.[4]

Design and Synthesis of Triamine-Based Supramolecular Systems

The versatility of triamine scaffolds lies in the ability to tailor their structure to achieve specific functions. The design process often involves considering the rigidity of the backbone, the nature of the amine groups (primary, secondary, or tertiary), and the incorporation of other functional moieties.

Common Triamine Scaffolds

A variety of triamine scaffolds have been developed, each with unique properties and applications:

-

Tris(2-aminoethyl)amine (TREN): A flexible, tripodal tetradentate ligand that forms stable complexes with many transition metals.[8] It is a common building block for constructing supramolecular cages and cryptands.

-

Tris(2-pyridylmethyl)amine (TPMA): A more rigid tripodal ligand containing three pyridine rings. The aromatic nature of the pyridine units allows for π-π stacking interactions in addition to metal coordination.[2][7]

-

Cyclic Triamines: Macrocyclic structures containing three amine groups within the ring. Their pre-organized cavity makes them excellent hosts for various guest molecules.

-

Triarylamines: These scaffolds possess a central nitrogen atom connected to three aromatic rings. They are known for their interesting electronic and optical properties and their ability to form supramolecular polymers through hydrogen bonding and π-π stacking.[3][4]

-

1,3,5-Triazines: Heterocyclic scaffolds that serve as versatile building blocks for constructing oligomers and polymers with applications in molecular recognition and self-assembly.

-

Steroidal Triamines: Chiral scaffolds derived from natural products like cholic acid. Their rigid and well-defined three-dimensional structure makes them useful in medicinal and combinatorial chemistry.[9]

Synthetic Methodologies

The synthesis of triamine scaffolds and their subsequent assembly into supramolecular structures employs a range of organic and inorganic chemistry techniques.

Synthesis of Tris(2-aminoethyl)amine (TREN): A common laboratory-scale synthesis involves the reaction of tris(2-chloroethyl)amine hydrochloride with aqueous ammonia.

Synthesis of Tris(2-aminoethyl)amine (TREN).

Solid-Phase Synthesis: For the creation of libraries of triamine-based receptors, solid-phase synthesis is a powerful technique.[10] This method involves attaching the initial building block to a solid support (resin) and then sequentially adding other components through a series of coupling and deprotection steps.[11][12][13] The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.[13]

Solid-Phase Synthesis Workflow.

Quantitative Analysis of Host-Guest Interactions

A critical aspect of supramolecular chemistry is the quantitative characterization of the binding between a host molecule and its guest. This data provides insights into the stability of the complex and the nature of the intermolecular forces involved.

Binding Constants: The binding affinity of a host for a guest is typically expressed as the association constant (Ka) or the dissociation constant (Kd). A high Ka value (and a low Kd value) indicates strong binding. Various techniques, including NMR and UV-vis titrations, can be used to determine these constants.

| Host Macrocycle | Guest Anion | Binding Constant (K a , M -1 ) | Solvent | Reference |

| Macrocycle 1 | SO 4 2- | >10 8 | DMSO-d 6 /0.5% H 2 O | [14] |

| Macrocycle 1 | H 2 PO 4 - | 1.1 x 10 5 | DMSO-d 6 /0.5% H 2 O | [14] |

| Macrocycle 1 | Cl - | 1.4 x 10 3 | DMSO-d 6 /0.5% H 2 O | [14] |

| Macrocycle 1 | NO 3 - | 7.9 x 10 2 | DMSO-d 6 /0.5% H 2 O | [14] |

| Macrocycle 1 | Br - | 2.5 x 10 2 | DMSO-d 6 /0.5% H 2 O | [14] |

| Macrocycle 1 | I - | <10 | DMSO-d 6 /0.5% H 2 O | [14] |

| Macrocycle 1 | ClO 4 - | <10 | DMSO-d 6 /0.5% H 2 O | [14] |

| Triazolophane | F - | - | DCM | [15] |

| Triazolophane | Cl - | - | DCM | [15] |

| Triazolophane | Br - | - | DCM | [15] |

| Cyanostar | I - | - | DCM | [15] |

| Tricarb | I - | - | DCM | [15] |